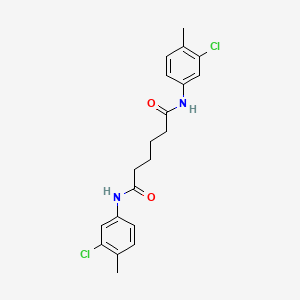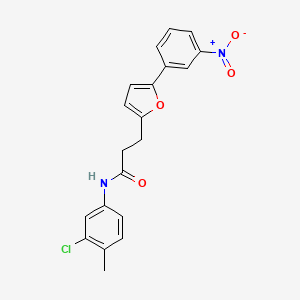
alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyridylmethylimino group attached to an O-cresol backbone, which imparts distinct chemical and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol typically involves the condensation of 3-pyridylmethylamine with O-cresol under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the imino linkage. The process may involve:
Condensation Reaction: Mixing 3-pyridylmethylamine with O-cresol in the presence of an acid catalyst such as hydrochloric acid or a base catalyst like sodium hydroxide.
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to ensure complete condensation and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyridyl or cresol moieties are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Alpha-Methyl-alpha-(2-pyridylmethylimino)-O-cresol
- Alpha-Methyl-alpha-(4-pyridylmethylimino)-O-cresol
- Beta-Methyl-beta-(3-pyridylmethylimino)-O-cresol
Uniqueness
Alpha-Methyl-alpha-(3-pyridylmethylimino)-O-cresol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs. The position of the pyridylmethylimino group plays a crucial role in determining its reactivity and interactions with biological targets.
Properties
CAS No. |
58199-70-5 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-[C-methyl-N-(pyridin-3-ylmethyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C14H14N2O/c1-11(13-6-2-3-7-14(13)17)16-10-12-5-4-8-15-9-12/h2-9,17H,10H2,1H3 |
InChI Key |
QDFCFXZCZJZGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCC1=CN=CC=C1)C2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,3-Benzothiazol-2-yl)iminomethyl]phenol](/img/structure/B11952129.png)
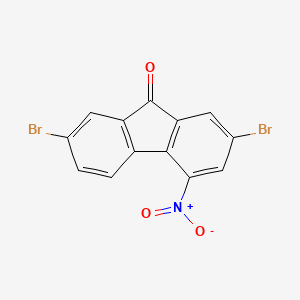
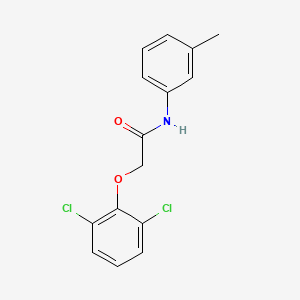

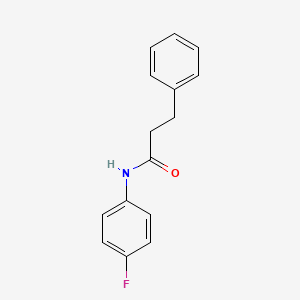

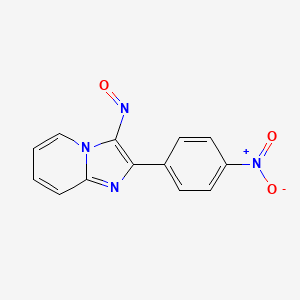
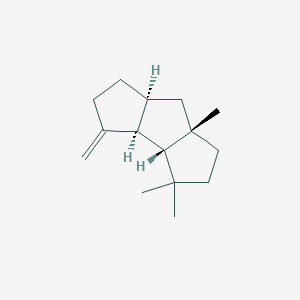

![N'~1~,N'~2~-bis[(E)-furan-2-ylmethylidene]ethanedihydrazide](/img/structure/B11952184.png)
